8-Methyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride
Overview
Description
8-Methyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride is a chemical compound with the molecular formula C8H17ClN2S . It has an average mass of 208.752 Da and a monoisotopic mass of 208.080093 Da .
Molecular Structure Analysis
The molecular structure of 8-Methyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride consists of carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), and sulfur (S) atoms . The HRMS spectra were acquired in the negative ionization mode, employing a QTOF-MS .Physical And Chemical Properties Analysis
The physical and chemical properties of 8-Methyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride include its molecular formula, C8H17ClN2S, and its molecular weight, 208.75 . More detailed properties are not provided in the retrieved sources.Scientific Research Applications
Radioprotective Properties : Shapiro, Tansy, and Elkin (1968) synthesized a derivative, 7,10-Ethano-1-thia-4,7-diazaspiro [4.5] decane dihydrochloride, showing potential radioprotective properties against lethal doses of X-radiation in mice (Shapiro, Tansy, & Elkin, 1968).
Synthesis of Sulfur-Containing Spiro Compounds : Reddy et al. (1993) reported the preparation of novel sulfur-containing spiro compounds like 7,11-diaryl-9-thia-2,4-diazaspiro [5,5] undecane-1,3,5-trione 9,9-dioxides, highlighting their synthesis and structural characterization (Reddy, Padmavathi, Seenaiah, & Padmaja, 1993).
Muscarinic Agonists for Antidementia Drugs : Tsukamoto et al. (1993) synthesized spirooxazolidine-2,4-dione derivatives related to a muscarinic agonist. These compounds were evaluated for their potential as antidementia drugs (Tsukamoto et al., 1993).
Crystal Structure Analysis : Rohlíček et al. (2010) conducted a study on the crystal structure of a related compound, providing insights into its molecular arrangement (Rohlíček et al., 2010).
Assignment of Relative Configuration : Guerrero-Alvarez et al. (2004) analyzed the relative stereochemistry of diazaspirodecanes, contributing to the understanding of their structural properties (Guerrero-Alvarez, Moncayo-Bautista, & Ariza-Castolo, 2004).
Anticancer Activity : Flefel et al. (2017) synthesized 1-thia-azaspiro[4.5]decane derivatives and evaluated their anticancer activity against various human carcinoma cell lines (Flefel et al., 2017).
Antiviral Activity : Apaydın et al. (2019) synthesized a series of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives and evaluated their antiviral activity against human coronavirus and influenza virus (Apaydın et al., 2019).
properties
IUPAC Name |
8-methyl-1-thia-4,8-diazaspiro[4.5]decane;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2S.ClH/c1-10-5-2-8(3-6-10)9-4-7-11-8;/h9H,2-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLQBWUSAZVWQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)NCCS2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.